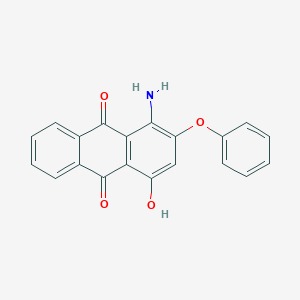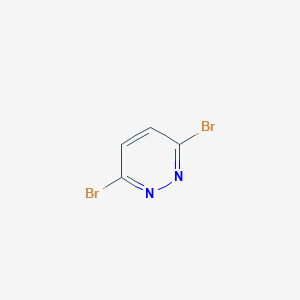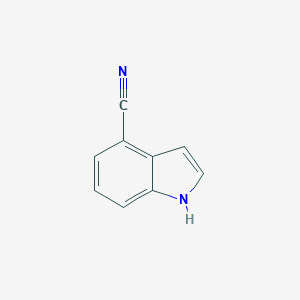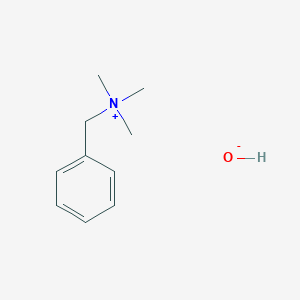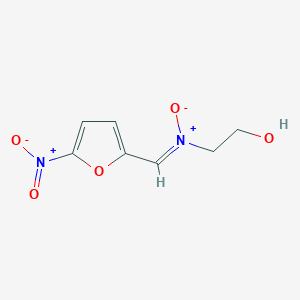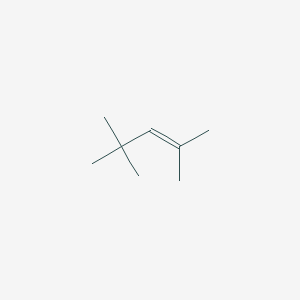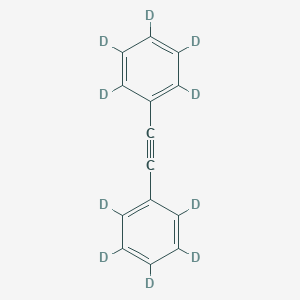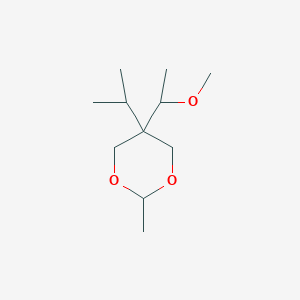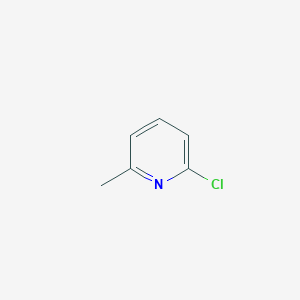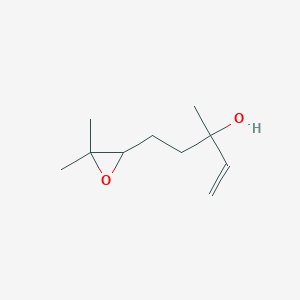
5-(3,3-Dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of “5-(3,3-Dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol” involves a multi-step process. The starting material is JH III, which is modified to introduce the epoxide group. The reaction involves the use of various reagents and solvents, and the final product is purified using chromatography techniques .Molecular Structure Analysis
The molecular structure of “5-(3,3-Dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol” is complex and involves several functional groups. The compound contains an oxirane ring, which is a three-membered ring containing two carbon atoms and one oxygen atom .Chemical Reactions Analysis
The compound “5-(3,3-Dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol” works by binding to the juvenile hormone receptor in insects, which regulates gene expression and plays a crucial role in insect development and reproduction . By binding to the receptor, it disrupts the normal function of the juvenile hormone pathway, leading to developmental abnormalities and ultimately death in the target insects .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(3,3-Dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol” include a molecular weight of 212.28500, a density of 0.974g/cm3, and a boiling point of 257.8ºC at 760 mmHg .Aplicaciones Científicas De Investigación
Antifungal Activity : A study by Khayyat and Sameeh (2017) revealed that geranyl acetate and its derivatives, including compounds similar to 5-(3,3-Dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol, exhibit significant antifungal action against Microsporum gypsum, Trichophyton vercossum, and Candida tropicalis (Khayyat & Sameeh, 2017).
Photochemical Transformations : Research by Gvozdev et al. (2021) on similar compounds studied the generation of chloro(4-methylpent-3-en-1-ynyl)carbene and its reactions, showing the potential for various photochemical transformations (Gvozdev et al., 2021).
Biotransformation Studies : Daramwar et al. (2012) investigated the biotransformation of monoterpene alcohols using a fungal strain, leading to the creation of several metabolites, including compounds structurally related to 5-(3,3-Dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol (Daramwar et al., 2012).
Catalytic Dimerization : Singer and Wilkinson (1968) explored the catalytic dimerization of monosubstituted α-hydroxyacetylenes, a process relevant to the synthesis of compounds like 5-(3,3-Dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol (Singer & Wilkinson, 1968).
Synthesis of Key Intermediates : Chu et al. (2004) reported a practical procedure for synthesizing intermediates related to 5-(3,3-Dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol, highlighting its importance in the total synthesis of complex organic molecules (Chu et al., 2004).
Comprehensive Analytical Characterization : Dybowski et al. (2021) conducted a comprehensive study on methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate, providing insights into the structural and analytical characterization of related compounds (Dybowski et al., 2021).
Ene Reactions and Stereochemistry : Vassilikogiannakis et al. (1999) investigated the ene reactions of singlet oxygen with allylic alcohols, offering insights into the stereochemistry of reactions involving compounds similar to 5-(3,3-Dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol (Vassilikogiannakis et al., 1999).
Mecanismo De Acción
The mechanism of action of “5-(3,3-Dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol” involves its interaction with the juvenile hormone receptor in insects. By binding to this receptor, the compound disrupts the normal function of the juvenile hormone pathway, leading to a reduction in the levels of certain proteins and enzymes that are essential for insect development and reproduction .
Safety and Hazards
The compound “5-(3,3-Dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol” is classified as a dangerous good. It has several hazard statements including H227, H302+H312, H315, H319, H330, H335, H341, H350, H360, and H371 . It is recommended to handle this compound with care, using protective gloves, eye protection, and face protection .
Propiedades
IUPAC Name |
5-(3,3-dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-5-10(4,11)7-6-8-9(2,3)12-8/h5,8,11H,1,6-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATQWIIUJKWZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)CCC(C)(C=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,3-Dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




